

What is the sequence of Kemptide Phospho-Ser5?

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Compound of Interest

Compound Name: *Kemptide Phospho-Ser5*

Cat. No.: *B1574839*

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Technical Deep Dive: Kemptide Phospho-Ser5 Sequence, Synthesis, and Assay Integration

Executive Summary

Kemptide (Leu-Arg-Arg-Ala-Ser-Leu-Gly) is the gold-standard synthetic peptide substrate for cAMP-dependent protein kinase (PKA).[1] Derived from the phosphorylation site of porcine liver pyruvate kinase, it serves as a critical tool in kinase profiling, drug discovery, and signal transduction research.

"**Kemptide Phospho-Ser5**" refers specifically to the phosphorylated species of this peptide, where the serine residue at position 5 has undergone phosphotransfer to become phosphoserine (pSer).[2] While the native peptide acts as the substrate, the Phospho-Ser5 variant serves as the reaction product, a mass spectrometry standard, or a substrate for phosphatase assays.

Molecular Architecture

1.1 Primary Sequence Definition

The sequence is a heptapeptide.[3][4] The specificity for PKA arises from the arginine residues at the N-terminus, which interact with the acidic binding pocket of the kinase.

Species	Sequence (One-Letter)	Sequence (Three-Letter)
Native Kemptide	L-R-R-A-S-L-G	Leu-Arg-Arg-Ala-Ser-Leu-Gly
Kemptide Phospho-Ser5	L-R-R-A-pS-L-G	Leu-Arg-Arg-Ala-pSer-Leu-Gly

1.2 Physicochemical Properties

The phosphorylation event introduces a phosphate group (

), significantly altering the charge and mass of the peptide. This mass shift (+80 Da) is the basis for mobility-shift assays and mass spectrometry detection.

Property	Native Kemptide	Phospho-Kemptide (pSer5)
Formula		
Molecular Weight	771.92 Da	851.89 Da
Net Charge (pH 7)	+2 (Basic)	0 to -1 (Reduced basicity due to)
Isoelectric Point (pI)	~11.0	~6.5
Solubility	High (Water/PBS)	High (Water/PBS)

Mechanistic Context: The PKA Consensus

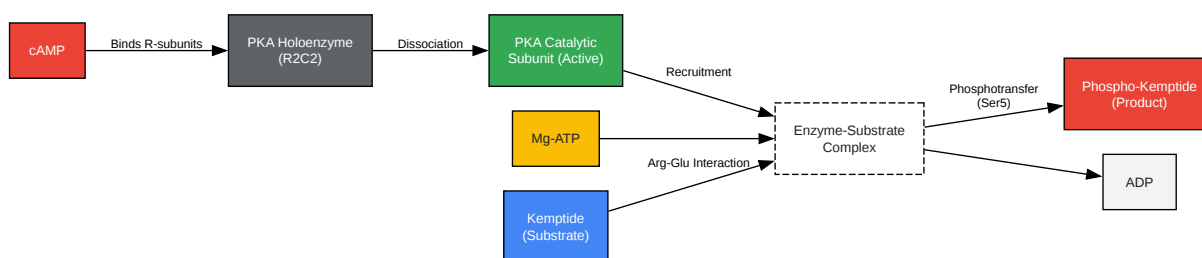
Kemptide was engineered by Kemp et al. (1977) to mimic the phosphorylation site of Pyruvate Kinase. Its high specificity is dictated by the PKA consensus motif: R-R-x-S/T-y.

- Positions -2/-3 (Arg-Arg): These basic arginine residues form electrostatic bridges with glutamate residues (Glu127, Glu170, Glu230) in the catalytic cleft of the PKA C-subunit. This anchors the peptide in the correct orientation.
- Position 0 (Ser): The hydroxyl group of Serine acts as the nucleophile, attacking the -phosphate of ATP.

- Position +1 (Leu): Hydrophobic residue often preferred at the +1 position (the "y" in the consensus).

2.1 PKA Signaling Pathway Visualization

The following diagram illustrates the activation of PKA and its specific interaction with the Kemptide substrate.



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Caption: Activation of PKA leading to the specific phosphorylation of Kemptide at Serine 5.

Experimental Protocols & Applications

3.1 Application: Kinase Activity Profiling

Kemptide is used to measure PKA activity in cell lysates or purified enzyme preparations. Because it is highly specific, high background noise from other kinases is minimized.

Key Kinetic Parameters:

- (Kemptide): 3 – 16 μ M (Dependent on pH and ionic strength).
- : Comparable to native protein substrates.

3.2 Protocol: Radiometric PKA Assay (

-ATP)

Note: This is the reference method for maximum sensitivity.

Materials:

- Reaction Buffer: 50 mM Tris-HCl (pH 7.4), 10 mM .
- Substrate: 100 μ M Kemptide stock.
- ATP Mix: 50 μ M cold ATP + 0.5 μ Ci [- P]ATP per reaction.
- Control: PKA Inhibitor Peptide (PKI 6-22) to validate specificity.

Workflow:

- Preparation: Mix 5 μ L Reaction Buffer, 5 μ L Kemptide, and 5 μ L Enzyme Fraction on ice.
- Initiation: Add 5 μ L ATP Mix. Incubate at 30°C for 10–20 minutes.
- Termination: Spot 15 μ L of reaction onto P81 Phosphocellulose paper.
 - Mechanism:[5] The basic Arg residues of Kemptide bind strongly to the acidic P81 paper, while free ATP and ADP (acidic) do not bind.
- Washing: Wash filters 3x with 75 mM Phosphoric Acid () to remove unbound ATP.
- Quantification: Dry filters and count in a liquid scintillation counter (LSC).

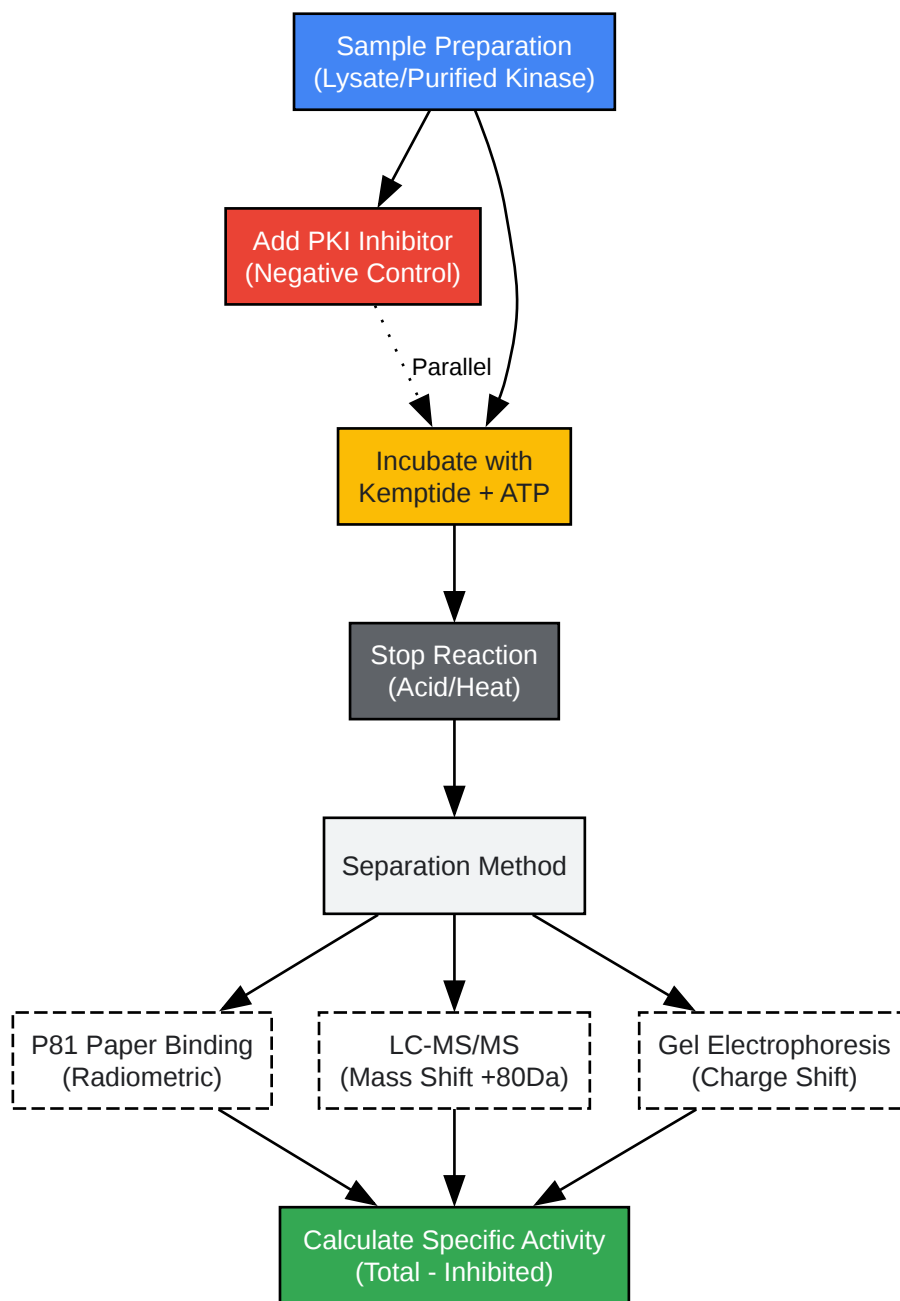
3.3 Protocol: Non-Radioactive (Fluorescent/MS)

For high-throughput screening, Kemptide is often modified with a fluorophore (e.g., 5-FAM-Kemptide) or detected via LC-MS/MS.

- LC-MS Method: Monitor the transition from m/z 386.5 (doubly charged native) to m/z 426.5 (doubly charged phospho).
- Mobility Shift: Phosphorylated Kemptide has a different electrophoretic mobility on agarose gels due to the charge alteration (-2 charge shift).

3.4 Assay Workflow Diagram

The following diagram outlines the critical decision points and steps in a Kemptide-based kinase assay.



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Caption: Workflow for quantifying PKA activity using Kemptide, including control and detection options.

Synthesis & Handling Guidelines

- Synthesis: Solid-phase peptide synthesis (SPPS) using Fmoc chemistry.

- Purity: HPLC purified to >95% to avoid competition from truncation products.
- Storage: Lyophilized powder is stable at -20°C for >1 year.
- Reconstitution: Dissolve in sterile water or TE buffer. Avoid phosphate buffers if using downstream phosphate-detection assays (e.g., Malachite Green) to prevent high background.
- Stability: The Phospho-Ser5 bond is stable at neutral pH but can hydrolyze under strong acidic conditions or in the presence of phosphatases. Always include phosphatase inhibitors (e.g., Sodium Fluoride, Sodium Orthovanadate) in crude lysates.

References

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